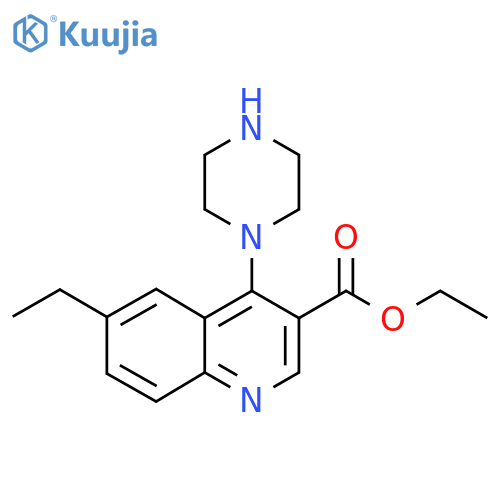Cas no 1279210-14-8 (Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate)

1279210-14-8 structure
商品名:Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate
CAS番号:1279210-14-8
MF:C18H23N3O2
メガワット:313.394124269485
CID:5060018
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate
-
- インチ: 1S/C18H23N3O2/c1-3-13-5-6-16-14(11-13)17(21-9-7-19-8-10-21)15(12-20-16)18(22)23-4-2/h5-6,11-12,19H,3-4,7-10H2,1-2H3
- InChIKey: XICSOVKUHPIZDG-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=CN=C2C=CC(CC)=CC2=C1N1CCNCC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 398
- トポロジー分子極性表面積: 54.5
- 疎水性パラメータ計算基準値(XlogP): 2.7
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM263894-5g |
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate |
1279210-14-8 | 97% | 5g |
$856 | 2021-08-18 | |
| Chemenu | CM263894-1g |
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate |
1279210-14-8 | 97% | 1g |
$407 | 2022-06-13 | |
| Chemenu | CM263894-10g |
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate |
1279210-14-8 | 97% | 10g |
$1206 | 2021-08-18 | |
| Chemenu | CM263894-1g |
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate |
1279210-14-8 | 97% | 1g |
$346 | 2021-08-18 |
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
1279210-14-8 (Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate) 関連製品
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
